3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole
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Overview
Description
3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is a heterocyclic compound that belongs to the class of triazolobenzothiazoles. This compound is characterized by the presence of a triazole ring fused with a benzothiazole ring, and a sulfanyl group attached to the triazole ring. It has a molecular formula of C16H13N3S2 and a molecular weight of 311.424 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole typically involves the reaction of 2-mercaptobenzothiazole with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with hydrazine hydrate to form the triazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological activity being studied. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the fused ring structure.
1,2,3-Triazoles: These compounds have a triazole ring but lack the benzothiazole moiety.
Benzothiazoles: These compounds have a benzothiazole ring but lack the triazole moiety.
Uniqueness
3-[(2-Methylbenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole is unique due to its specific combination of a triazole ring fused with a benzothiazole ring and the presence of a sulfanyl group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
IUPAC Name |
1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S2/c1-11-6-2-3-7-12(11)10-20-15-17-18-16-19(15)13-8-4-5-9-14(13)21-16/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDVIQSNEORZED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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